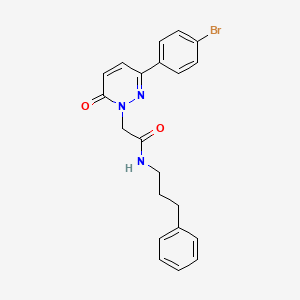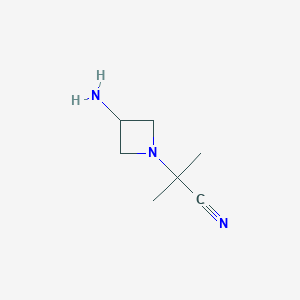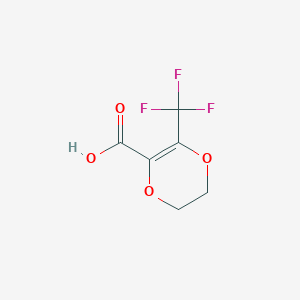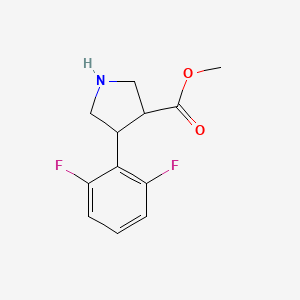![molecular formula C18H17NO3 B14866339 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, a tetrahydrobenzoazepine ring, and an epoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions.
類似化合物との比較
- 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine
- 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Comparison: Compared to similar compounds, 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid is unique due to the presence of the epoxy group, which imparts distinct reactivity and potential biological activity. The carboxylic acid functionality also allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
特性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(21)18-12-19(10-13-6-2-1-3-7-13)11-16(22-18)14-8-4-5-9-15(14)18/h1-9,16H,10-12H2,(H,20,21) |
InChIキー |
QSVKIAZSPSWHHE-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=CC=CC=C3C(O2)(CN1CC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)

![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)

![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)



